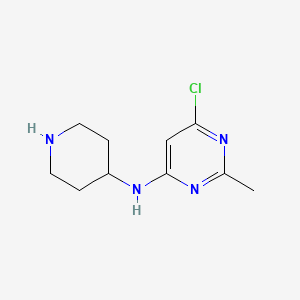

6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

CAS No.: 1211524-07-0

Cat. No.: VC3135123

Molecular Formula: C10H15ClN4

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211524-07-0 |

|---|---|

| Molecular Formula | C10H15ClN4 |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 6-chloro-2-methyl-N-piperidin-4-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H15ClN4/c1-7-13-9(11)6-10(14-7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14,15) |

| Standard InChI Key | UDSKZLOYALURHV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)NC2CCNCC2 |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NC2CCNCC2 |

Introduction

The presence of the piperidine ring likely enhances the compound's basicity compared to simple 4-aminopyrimidines, potentially affecting its solubility profile and behavior in acidic or basic environments. The chloro substituent at position 6, being electron-withdrawing, influences the electronic distribution across the pyrimidine ring, affecting reactivity patterns and potential interactions with biological targets.

From a chemical reactivity standpoint, the compound presents several reactive sites:

-

The chlorine at position 6 is susceptible to nucleophilic aromatic substitution reactions

-

The secondary amine connecting the pyrimidine and piperidine moieties can participate in various transformations including acylation and alkylation

-

The piperidine nitrogen provides a basic site for salt formation, potentially enhancing aqueous solubility

Synthetic Routes and Methodologies

The synthesis of 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine would likely follow established methods for preparing substituted pyrimidines with amino substituents. Based on synthetic approaches for similar compounds, several potential routes can be proposed.

One potential synthetic pathway might involve using 4,6-dichloropyrimidine as a starting material, as described for related compounds in the literature . This approach would allow selective displacement of chlorine atoms through nucleophilic aromatic substitution reactions.

Table 2: Potential Synthetic Routes for 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

A general synthetic route might proceed as follows:

-

Starting with a suitable 4,6-dichloropyrimidine derivative containing a methyl group at position 2

-

Selective nucleophilic aromatic substitution (SNAr) at position 4 with 4-aminopiperidine

-

Optimization of reaction conditions to favor monosubstitution at the desired position

Alternatively, the synthesis might begin with 6-chloro-2-methylpyrimidin-4-amine (CAS#: 1749-68-4) and involve a substitution reaction with an appropriately functionalized piperidine derivative .

The literature describes palladium-catalyzed coupling reactions for similar pyrimidine derivatives, which might be applicable for our target compound as well . For instance, a palladium-catalyzed amination reaction using Pd(OAc)₂ or Pd₂dba₃ with appropriate ligands such as Xantphos could facilitate the coupling of the piperidine moiety to the pyrimidine scaffold.

The synthesis would likely require specific conditions including temperature control, inert atmosphere (e.g., nitrogen), and careful selection of solvents to optimize yield and purity. Analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry would be essential for monitoring reaction progress and confirming the structure of the final product.

Based on structural similarities with compounds described in the literature, 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine might exhibit activities such as:

-

Enzyme inhibition, particularly of kinases or other ATP-binding proteins

-

Receptor modulation, potentially affecting neurotransmitter systems due to the piperidine moiety

-

Potential antimicrobial properties, as observed with other halogenated pyrimidines

-

Possible antiviral activity, a property noted for some pyrimidine derivatives

Applications in Drug Development

The structural features of 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine position it as a potential candidate for various drug development efforts. Pyrimidine derivatives have found applications across multiple therapeutic areas, and the specific substitution pattern of this compound may confer advantageous properties for pharmaceutical development.

Kinase Inhibition

Substituted pyrimidines have been extensively explored as kinase inhibitors, with many successful drugs containing this scaffold. The search results indicate that 4,6-disubstituted pyrimidines have been investigated as "potent inhibitors" , suggesting that our target compound might exhibit similar properties. The chloro substituent at position 6 could serve as a hinge-binding element in kinase active sites, while the piperidine moiety might explore additional binding pockets.

Antimalarial Development

The search results discuss structure-activity relationships of compounds with potential antimalarial efficacy . While our target compound differs structurally from those specifically described, the presence of a basic nitrogen in the piperidine ring combined with the pyrimidine scaffold might confer some activity against plasmodium parasites. This would need experimental validation but represents a potential application worth exploring.

CNS-Targeted Therapeutics

Compounds containing piperidine rings often display favorable central nervous system (CNS) penetration due to the balanced lipophilicity and basicity provided by this moiety. The piperidin-4-yl substituent in our target compound might enhance blood-brain barrier permeability, potentially making it relevant for CNS drug development programs targeting neurological or psychiatric conditions.

Table 4: Potential Applications in Drug Development

Structure-Activity Relationship

The relationship between chemical structure and biological activity is a fundamental concept in medicinal chemistry. For 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine, we can infer some structure-activity relationships based on information from related compounds.

The search results indicate that for some pyrimidine derivatives, the position of nitrogen atoms significantly influences biological activity. For instance, in one series, a compound with a 4-pyridyl group was approximately twofold more active than a compound with a 2-pyridyl group, and in methoxylated derivatives, this difference increased to 30-fold . This suggests that the precise arrangement of nitrogen atoms within heterocyclic systems can dramatically affect bioactivity.

Table 5: Potential Structural Modifications and Their Predicted Effects

| Structural Modification | Predicted Effect on Properties | Potential Impact on Activity |

|---|---|---|

| Replacement of chloro with other halogens (F, Br, I) | Altered electronic properties, size, and lipophilicity | May modify binding affinity and selectivity profiles |

| Substitution of methyl with larger alkyl groups | Increased hydrophobicity, steric bulk | Could enhance or impede target binding depending on pocket constraints |

| Introduction of substituents on the piperidine ring | Altered basicity, additional interaction points | May provide enhanced selectivity or introduce metabolic stability |

| Modification of the linking amino group | Changed hydrogen bonding capacity | Could significantly alter binding mode and target recognition |

By extension, we might hypothesize several structure-activity relationships for our target compound:

-

The chloro substituent at position 6 likely influences electronic distribution and may serve as a hydrogen bond acceptor or provide halogen bonding interactions with biological targets.

-

The methyl group at position 2 contributes hydrophobicity and may influence the conformation of the molecule through steric effects.

-

The piperidine ring connected through the amino linkage at position 4 introduces conformational flexibility and a basic nitrogen that can be protonated at physiological pH, potentially enhancing interactions with negatively charged residues in biological targets.

-

The position of attachment to the piperidine ring (at carbon-4) places the basic nitrogen at a specific distance and orientation from the pyrimidine core, which may be critical for activity depending on the target.

These predictions are based on general medicinal chemistry principles and would require experimental validation. The search results highlight that even seemingly minor structural changes, such as the position of a nitrogen atom within a heterocyclic ring, can have profound effects on biological activity .

Exposure Prevention and Personal Protection

Standard laboratory safety practices should be employed when handling the compound:

-

Use of appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses

-

Handling in a well-ventilated area or fume hood to prevent inhalation

-

Avoiding skin contact and ingestion

-

Proper hand washing after handling

First Aid Measures

Based on the MSDS information for related compounds , recommended first aid measures might include:

-

Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes

-

Eye contact: Flush with water for at least 15 minutes, separating eyelids with fingers to ensure adequate rinsing

-

Inhalation: Remove to fresh air and seek medical attention if symptoms persist

-

Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Chemical Synthesis | Develop efficient, scalable routes; full characterization | Enable biological testing and further derivatization |

| Biological Evaluation | Screen against diverse targets; determine mechanism of action | Identify promising therapeutic applications |

| Medicinal Chemistry | Create focused libraries based on initial activity findings | Optimize potency, selectivity, and drug-like properties |

| ADME/Tox Studies | Assess drug-like properties and safety profile | Determine viability as a drug candidate |

| Computational Studies | Model binding interactions; predict properties | Guide rational design efforts |

Future research directions might include:

-

Synthesis and full characterization of the compound, including crystal structure determination, precise measurement of physicochemical properties, and stability studies.

-

Biological screening against a panel of targets, particularly kinases and other enzymes for which pyrimidine-based inhibitors have shown success.

-

Structure-activity relationship studies through the synthesis of analogues with systematic modifications to key structural features.

-

Pharmacokinetic and metabolism studies to determine the compound's drug-like properties and identify potential metabolic liabilities.

-

Computational modeling to predict binding modes with potential biological targets and guide rational design of improved derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume